
4-(3-Methoxyphenyl)benzaldehyde
Overview
Description
4-(3-Methoxyphenyl)benzaldehyde: is an organic compound with the chemical formula C14H12O2 . It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an aldehyde group (-CHO) attached to another benzene ring. This compound is known for its applications in various chemical processes and is often used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Claisen-Schmidt Condensation: One of the common methods to synthesize 4-(3-Methoxyphenyl)benzaldehyde is through the Claisen-Schmidt condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base catalyst.
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to produce benzalacetones selectively without self-condensation products.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: 4-(3-Methoxyphenyl)benzaldehyde can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sulfuric acid (H2SO4), Nitric acid (HNO3), Halogens (Cl2, Br2)
Major Products:
Oxidation: 4-(3-Methoxyphenyl)benzoic acid
Reduction: 4-(3-Methoxyphenyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Organic Synthesis
4-(3-Methoxyphenyl)benzaldehyde is primarily used as an intermediate in the synthesis of various organic compounds. Its structure allows for regioselective reactions, making it valuable in the preparation of complex molecules.
Key Reactions and Synthesis Pathways
- D-A-D Chromophores : This compound has been utilized in synthesizing donor-acceptor-donor (D-A-D) chromophores, which are important in organic electronics and photonics. For instance, it can be reacted with 2,3-diaminomaleonitrile to produce functional materials for organic light-emitting diodes (OLEDs) .
- Aldol Condensation : The aldehyde functionality allows for aldol condensation reactions, enabling the formation of larger carbon frameworks that are essential in pharmaceuticals and agrochemicals.
Materials Science
In materials science, this compound serves as a precursor for developing advanced materials.
Applications in OLEDs
The compound acts as a dopant or host material in OLED technology. Its incorporation into the active layers enhances the efficiency and stability of light-emitting devices . The molecular structure contributes to the desired photophysical properties necessary for effective light emission.
Medicinal Chemistry
The compound's derivatives have shown potential in medicinal chemistry, particularly in developing new therapeutic agents.
Antimicrobial and Anticancer Activities
Research indicates that compounds derived from this compound exhibit antimicrobial and anticancer properties. For example:
- Antimicrobial Activity : Studies have demonstrated that certain derivatives possess significant antibacterial properties against various pathogens.
- Anticancer Potential : Some synthesized derivatives have shown cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
Case Studies
- Synthesis of Functionalized Benzaldehydes : A study detailed the synthesis of various functionalized benzaldehydes from this compound through selective protection and deprotection strategies. The resultant compounds exhibited improved biological activities compared to their parent structures .
- Development of Novel OLED Materials : Research focused on the application of this compound in creating new OLED materials demonstrated enhanced luminescence and stability when incorporated into device architectures .
Mechanism of Action
Comparison with Similar Compounds
4-(4-Methoxyphenyl)benzaldehyde: Similar in structure but with the methoxy group attached to the para position instead of the meta position.
4-Hydroxy-3-Methoxybenzaldehyde (Vanillin): Known for its use as a flavoring agent and in pharmaceuticals.
Uniqueness:
Biological Activity
4-(3-Methoxyphenyl)benzaldehyde, a compound belonging to the class of aromatic aldehydes, has garnered attention in recent years due to its diverse biological activities. This detailed article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group (-OCH₃) attached to a phenyl ring, which is further connected to another benzaldehyde moiety.
Antimicrobial Activity
Research indicates that benzaldehyde derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. For instance, studies have demonstrated its ability to enhance the efficacy of standard antibiotics against Staphylococcus aureus and other Gram-positive bacteria. The mechanism involves disrupting bacterial cell membranes, leading to increased permeability and subsequent cell death .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8.0 mM |
Bacillus anthracis | 10.0 mM |
Pantoea conspicua | 10.0 mM |
Cytotoxicity and Anticancer Properties
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies revealed that this compound exhibits significant antiproliferative activity, particularly against human cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines were found to be in the range of 50-100 µM, indicating moderate potency .
Cell Line | IC50 (µM) |
---|---|
HeLa | 78.72 |
MCF-7 | 60.70 |
RKO | 49.79 |
These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving DNA interaction and cell cycle arrest .
Antioxidant Activity
The antioxidant properties of this compound have also been studied, with results indicating its capacity to scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with bacterial membranes, altering their permeability and leading to cell lysis.
- DNA Interaction : It has been shown to bind with DNA, potentially disrupting replication processes in cancer cells.
- Antioxidant Defense : By scavenging reactive oxygen species (ROS), it mitigates oxidative damage in cells.
Case Studies
- Antimicrobial Efficacy : A study tested the effectiveness of various benzaldehyde derivatives, including this compound, against Staphylococcus aureus. Results showed a significant reduction in bacterial viability when combined with standard antibiotics, suggesting a synergistic effect .
- Cytotoxicity in Cancer Research : In a comparative study involving multiple cancer cell lines, this compound was found to be more effective than traditional chemotherapeutic agents in inducing apoptosis in HeLa cells .
Properties
IUPAC Name |
4-(3-methoxyphenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVLDSOAJZLBMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374830 | |
Record name | 4-(3-methoxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209863-09-2 | |
Record name | 4-(3-methoxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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